molecular formula C17H13N5O3S B3291540 N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE CAS No. 872987-58-1

N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B3291540
CAS No.: 872987-58-1
M. Wt: 367.4 g/mol
InChI Key: SHYRNLKJTZJQBK-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a 4-nitrophenyl group and a pyridazine-based heterocyclic system. Pyridazine derivatives are known for their role in medicinal chemistry, particularly in targeting enzymes involved in cancer metabolism, such as glutaminase or kinases .

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-16(19-12-4-6-13(7-5-12)22(24)25)11-26-17-9-8-15(20-21-17)14-3-1-2-10-18-14/h1-10H,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYRNLKJTZJQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinyl Group: Starting from a pyridine derivative, the pyridazinyl group can be synthesized through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Coupling with the Nitrophenyl Group: The final step involves coupling the nitrophenyl group with the previously synthesized intermediate through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

    Chemical Reactions: It may act as a catalyst or reactant, facilitating specific transformations.

Comparison with Similar Compounds

CB-839 (2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(Trifluoromethoxy)Phenyl)Acetamido)Pyridazin-3-yl)Butyl)-1,3,4-Thiadiazol-2-yl)Acetamide)

  • Structural Differences :
    • Linker : CB-839 incorporates a butyl chain between the pyridazine and thiadiazole rings, whereas the target compound uses a direct sulfanyl linkage.
    • Substituents : CB-839 has a trifluoromethoxyphenyl group, compared to the 4-nitrophenyl group in the target compound.

N-(4-Chloro-3-Nitrophenyl)-2-[(4,6-Dimethyl-2-Pyrimidinyl)Sulfanyl]Acetamide (CAS 882749-40-8)

  • Structural Differences :
    • Heterocycle : This analog replaces pyridazine with a pyrimidine ring, which has two meta-positioned nitrogen atoms versus pyridazine’s adjacent nitrogens.
    • Substituents : It features a 4-chloro-3-nitrophenyl group and methyl groups on the pyrimidine ring.
  • The chloro substituent may improve lipophilicity but introduce steric hindrance .

Target Compound

  • Hypothesized Mechanism : Based on structural similarity to CB-839, the compound may inhibit glutaminase, an enzyme critical for cancer cell glutamate production.
  • Research Gaps: No direct in vivo or clinical data are available, necessitating further studies to validate efficacy and toxicity.

CB-839

  • Activity : Demonstrated potent glutaminase inhibition, reducing tumor growth in ovarian cancer models. Synergy with 2-PMPA (a glutamate analog) enhanced suppression of orthotopic tumors .
  • Clinical Relevance : Currently in trials for solid tumors and hematologic malignancies.

N-(4-Chloro-3-Nitrophenyl)-2-[(4,6-Dimethyl-2-Pyrimidinyl)Sulfanyl]Acetamide

  • Unreported Activity: No published data on biological targets or efficacy. Structural features suggest possible kinase or protease inhibition.

Data Table: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Heterocycle Biological Target Reported Activity Source
N-(4-Nitrophenyl)-2-{[6-(Pyridin-2-yl)Pyridazin-3-yl]Sulfanyl}Acetamide C₁₇H₁₃N₅O₃S 4-Nitrophenyl, pyridazinyl-sulfanyl Pyridazine Glutaminase (hypothesized) Unknown (structural analog data) Hypothetical
CB-839 C₂₃H₂₁F₃N₆O₃S Trifluoromethoxyphenyl, butyl-linked pyridazine Pyridazine Glutaminase Tumor growth suppression in combination therapy
N-(4-Chloro-3-Nitrophenyl)-2-[(4,6-Dimethyl-2-Pyrimidinyl)Sulfanyl]Acetamide C₁₄H₁₃ClN₄O₃S 4-Chloro-3-nitrophenyl, pyrimidinyl-sulfanyl Pyrimidine Unknown Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
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N-(4-NITROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE

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